2-Hydrazino-4-(2-methoxyphenyl)pyrimidine
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Overview
Description
2-Hydrazino-4-(2-methoxyphenyl)pyrimidine is a heterocyclic organic compound with the chemical formula C11H12N4O. It is known for its unique structure, which includes a pyrimidine ring substituted with a hydrazino group at the 2-position and a methoxyphenyl group at the 4-position.
Preparation Methods
The synthesis of 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloro-4-(2-methoxyphenyl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reaction temperature of around 80-100°C .
Chemical Reactions Analysis
2-Hydrazino-4-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The hydrazino group can participate in substitution reactions, forming various derivatives depending on the reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Scientific Research Applications
2-Hydrazino-4-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Hydrazino-4-(2-methoxyphenyl)pyrimidine can be compared with other similar compounds, such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a methoxyphenyl group, which can significantly alter its chemical properties and reactivity.
2-Hydrazino-4-(phenyl)pyrimidine: This compound lacks the methoxy group, which can affect its solubility and interaction with biological targets.
2-Hydrazino-4-(methyl)pyrimidine: This compound has a simpler structure with a methyl group, making it less complex but also less versatile in terms of chemical reactivity.
This compound stands out due to its unique combination of a hydrazino group and a methoxyphenyl group, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-10-5-3-2-4-8(10)9-6-7-13-11(14-9)15-12/h2-7H,12H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHDPZDSPMXKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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